3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7-12-3-5(4-13-7)1-2-6(14)15/h3-4H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXVLHCMDOSPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The core pyrimidine structure is synthesized via cyclocondensation of 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate at 160–180°C, forming 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1) with a 60% yield. This reaction eliminates water, facilitated by a Dean-Stark trap, and employs petroleum ether for crystallization. The trifluoromethyl group is retained throughout subsequent steps, ensuring structural fidelity.
Tosylation and Functionalization
Intermediate 1 undergoes tosylation with p-toluenesulfonyl chloride at 0°C in carbon tetrachloride, producing a bis-tosylate derivative (Intermediate 2) in 78.3% yield. This step activates the hydroxyl group for nucleophilic displacement, critical for introducing the propanoic acid moiety.
Propanoic Acid Side-Chain Introduction
Intermediate 2 is treated with sodium hydroxide in dimethyl sulfoxide (DMSO), triggering ring aromatization and elimination of tosyl groups. To attach the propanoic acid chain, a Michael addition with acrylic acid under basic conditions (pH 10–12) is employed, followed by acid-catalyzed ester hydrolysis. This three-step sequence achieves an overall yield of 45–50% for the target compound.
Suzuki Coupling Approach
Halogenated Pyrimidine Intermediate
5-Bromo-2-(trifluoromethyl)pyrimidine is synthesized via bromination of 2-(trifluoromethyl)pyrimidin-5-ol using phosphorus tribromide (PBr₃) in dichloromethane, yielding 85% product purity. This intermediate serves as the electrophilic partner in cross-coupling reactions.
Boronic Acid Preparation
The propanoic acid precursor, 3-carboxypropylboronic acid, is prepared by hydroboration of allyl cyanide with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by hydrolysis to the carboxylic acid. The boronic acid is stabilized as a pinacol ester, achieving 70% isolated yield.
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling between 5-bromo-2-(trifluoromethyl)pyrimidine and 3-carboxypropylboronic acid pinacol ester is conducted using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a toluene/water mixture. The reaction proceeds at 80°C for 12 hours, yielding 75% of the target compound after deprotection.
Carboxylation Strategies
Direct Carboxylation via CO₂ Insertion
A nickel-catalyzed carboxylation of 5-vinyl-2-(trifluoromethyl)pyrimidine with CO₂ (1 atm) in dimethylformamide (DMF) at 100°C introduces the propanoic acid group. Using NiCl₂(PCy₃)₂ as the catalyst, this one-pot method achieves 65% yield, though scalability is limited by gas handling requirements.
Cyanohydrin Hydrolysis
5-Cyanoethyl-2-(trifluoromethyl)pyrimidine, synthesized via nucleophilic substitution of a 5-chloro intermediate with acrylonitrile, undergoes acidic hydrolysis (6M HCl, reflux) to yield the propanoic acid derivative. This method provides 80% yield but requires stringent temperature control to avoid decarboxylation.
Comparative Methodological Analysis
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 5 | 45–50 | No hazardous oxidants; scalable | Multi-step purification required |
| Suzuki Coupling | 4 | 70–75 | High regioselectivity; mild conditions | Costly catalysts; boronic acid synthesis |
| Direct Carboxylation | 2 | 65 | Atom-economical; one-pot | Low pressure tolerance; moderate yield |
| Cyanohydrin Hydrolysis | 3 | 80 | High-yield final step | Intermediate toxicity concerns |
Industrial Scalability Considerations
The cyclocondensation route, despite its lower yield, is favored for large-scale production due to reagent affordability and avoidance of transition-metal catalysts. In contrast, Suzuki coupling offers higher efficiency but incurs costs from palladium and boronic acid precursors. Recent advances in flow chemistry have reduced reaction times for carboxylation methods, though energy-intensive steps like high-pressure CO₂ handling remain challenging .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinyl ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyrimidinyl ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or amides.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound can be utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid is similar to other trifluoromethylated compounds, such as 3-(Trifluoromethyl)benzoic acid and 2-(Trifluoromethyl)benzoyl chloride. its unique structural features, including the pyrimidinyl ring and propanoic acid moiety, distinguish it from these compounds. The presence of the pyrimidinyl ring can impart different chemical and biological properties compared to benzene-based analogs.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations :
Chemical and Physicochemical Properties
- Acidity : The carboxylic acid group in all compounds confers acidity (pKa ~4–5), but electron-withdrawing substituents (e.g., -CF₃ in the target compound) lower the pKa further, enhancing solubility in basic environments .
- Lipophilicity : The phenyl-substituted analogue () exhibits higher logP values (~3.5 estimated) compared to the pyrimidine-based compounds (~2.0–2.5), influencing membrane permeability .
- Stability : Fluorinated pyrimidines (e.g., ) may undergo hydrolysis at the dioxo positions, whereas the target compound’s trifluoromethyl group enhances resistance to enzymatic degradation .
Biological Activity
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl group, coupled with the pyrimidine ring structure, suggests a variety of interactions at the molecular level, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₈F₃N₃O₂
- Molecular Weight : 273.19 g/mol
The mechanism through which this compound exerts its biological effects is primarily through modulation of enzyme activity and receptor interactions. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results demonstrated moderate to excellent activity at concentrations as low as 5 µg/mL, although less potent than established chemotherapeutics like doxorubicin .
Antifungal Activity
The antifungal potential of this compound was evaluated against several fungal strains. Notably, certain derivatives showed inhibition rates exceeding 90% against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting a promising avenue for agricultural applications .
Insecticidal Activity
Insecticidal tests revealed that some derivatives exhibited significant mortality rates against pests such as Spodoptera frugiperda and Mythimna separata at concentrations around 500 µg/mL. These findings highlight the potential use of trifluoromethyl pyrimidine derivatives in pest management strategies .
Study 1: Anticancer Efficacy
A study published in 2022 investigated the anticancer effects of various trifluoromethyl pyrimidine derivatives, including this compound. The MTT assay demonstrated that these compounds induced cytotoxicity in cancer cells by disrupting mitochondrial function, leading to apoptosis .
Study 2: Antifungal Screening
Another research effort focused on the antifungal properties of trifluoromethyl pyrimidines. The study found that specific compounds achieved inhibition rates comparable to traditional antifungal agents like tebuconazole, indicating their potential as effective alternatives in treating fungal infections .
Data Tables
| Activity Type | Tested Compounds | Target Organism/Cell Line | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|---|---|
| Anticancer | Derivatives | PC3 | 5 | Moderate |
| K562 | 5 | Moderate | ||
| HeLa | 5 | High | ||
| A549 | 5 | Moderate | ||
| Antifungal | Derivatives | B. cinerea | 500 | >90 |
| S. sclerotiorum | 500 | >90 | ||
| Insecticidal | Derivatives | S. frugiperda | 500 | Significant |
Q & A
Q. What are the optimal synthetic routes for 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid in laboratory settings?
The synthesis typically involves multi-step reactions, starting with the functionalization of pyrimidine cores. For example, trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions under inert atmospheres. Key intermediates may include halogenated pyrimidines, which are reacted with trifluoromethylating agents like TMSCF₃ or CuCF₃. Propanoic acid side chains are appended using esterification followed by hydrolysis. Solvents such as dichloromethane or ethanol and catalysts like palladium on carbon are often employed . Reaction optimization should prioritize yield (≥70%) and purity (>95%), verified via HPLC.
Q. What chromatographic techniques are effective for purifying this compound?
Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for high-resolution separation. Flash chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 to 1:1 ratios) can pre-purify intermediates. For scale-up, preparative HPLC with methanol/water gradients under acidic conditions minimizes degradation of the acid moiety. Purity assessment should combine UV detection (λ = 254 nm) and LC-MS for molecular ion confirmation .
Q. How can NMR and mass spectrometry confirm the structure of this compound?
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and pyrimidine protons (δ 8.5–9.0 ppm in ¹H NMR) are diagnostic. The propanoic acid chain shows characteristic peaks at δ 2.5–3.0 ppm (CH₂) and δ 12.0 ppm (COOH, broad).
- HRMS : Exact mass should match the molecular formula (C₈H₇F₃N₂O₂; theoretical [M+H]⁺ = 221.0533). Fragmentation patterns (e.g., loss of COOH) further validate the structure .
Intermediate Research Questions
Q. What spectroscopic methods are critical for assessing the stability of this compound under varying pH conditions?
Stability studies should use:
- UV-Vis Spectroscopy : Monitor absorbance changes (200–400 nm) in buffers (pH 2–10) over 24–72 hours.
- ¹⁹F NMR : Track trifluoromethyl group integrity (δ -60 to -70 ppm) to detect hydrolytic degradation.
- HPLC : Quantify degradation products (e.g., free pyrimidine or decarboxylated derivatives). Acidic conditions (pH < 4) generally enhance stability due to reduced deprotonation of the COOH group .
Q. How can researchers scale up the synthesis of this compound for preclinical studies?
Challenges include maintaining reaction efficiency and purity at larger volumes. Strategies:
- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic trifluoromethylation steps.
- Crystallization Optimization : Use ethanol/water mixtures to improve yield and reduce amorphous byproducts.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced Research Questions
Q. What experimental strategies assess the anticancer potential of this compound in vitro?
- Cytotoxicity Assays : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin.
- Mechanistic Studies :
- Flow Cytometry : Apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Western Blotting : Evaluate pro-apoptotic proteins (e.g., caspase-3, PARP cleavage).
- Target Identification : Competitive affinity chromatography with immobilized compound to isolate binding proteins .
Q. How does the trifluoromethyl group influence the bioactivity and metabolic stability of pyrimidine-based propanoic acid derivatives?
The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 units).
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes due to fluorine’s electron-withdrawing effects.
- Target Affinity : Steric and electronic effects modulate interactions with enzymes (e.g., kinases or carboxylases). Comparative studies with non-fluorinated analogs show 2–5-fold higher IC₅₀ values in enzymatic assays .
Q. How should researchers address discrepancies in enzyme inhibition data for this compound across studies?
Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Mitigation steps:
- Standardized Protocols : Use recombinant enzymes with verified activity (e.g., Sigma Aldrich’s CYP450 isoforms).
- Negative Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4).
- Data Normalization : Express inhibition as % activity relative to vehicle controls. Meta-analysis of published IC₅₀ values can identify outliers .
Q. What role does computational modeling play in predicting the reactivity of this compound with biological targets?
- Docking Simulations (AutoDock Vina) : Predict binding modes to targets like dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the COOH group and catalytic residues (e.g., Asp27 in DHFR).
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ to guide structural optimization .
Methodological Notes
- Structural Confirmation : Always cross-validate NMR and HRMS data with theoretical predictions (e.g., ChemDraw simulations).
- Ethical Compliance : Adhere to in-vitro use guidelines; no in vivo testing is referenced due to regulatory restrictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
